2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide
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Overview
Description
2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a protein that plays a crucial role in the innate immune response, recognizing pathogen-associated molecular patterns and initiating an immune response. TAK-242 has been studied extensively for its potential therapeutic applications in various diseases, including sepsis, cancer, and inflammatory disorders.
Mechanism Of Action
2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide works by inhibiting the binding of lipopolysaccharide (LPS) to TLR4, thereby blocking downstream signaling pathways that lead to the production of pro-inflammatory cytokines. TLR4 is expressed on various immune cells, including macrophages, dendritic cells, and T cells, and plays a crucial role in the innate immune response to bacterial infections.
Biochemical And Physiological Effects
2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in response to LPS stimulation. This leads to a reduction in inflammation and tissue damage in various disease models. 2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has also been shown to improve survival rates in animal models of sepsis and reduce tumor growth and metastasis in cancer models.
Advantages And Limitations For Lab Experiments
2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide is a potent and specific inhibitor of TLR4 signaling, making it a valuable tool for studying the role of TLR4 in various disease models. However, 2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has limitations in terms of its solubility and stability, which can affect its efficacy in vivo. Additionally, 2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide may have off-target effects on other signaling pathways, which can complicate data interpretation.
Future Directions
Future research on 2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide could focus on developing more stable and soluble formulations of the compound for in vivo use. Additionally, further studies could investigate the potential use of 2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide in combination with other therapies for enhanced efficacy. The role of TLR4 in various disease models could also be further elucidated using 2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide as a tool to inhibit TLR4 signaling.
Synthesis Methods
2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide can be synthesized using a multi-step process involving the reaction of 5-methyl-2-thiophenemethanol with 5-acetyl-3-thiophene carboxylic acid, followed by acetylation and amidation reactions. The final product is obtained after purification and characterization using various analytical techniques.
Scientific Research Applications
2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases. In sepsis, 2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has been shown to inhibit the production of inflammatory cytokines and improve survival rates in animal models. In cancer, 2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has been shown to inhibit tumor growth and metastasis by suppressing TLR4-mediated signaling pathways. 2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has also been studied for its potential use in inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
2-(5-acetylthiophen-3-yl)-N-[(5-methylthiophen-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-9-3-4-12(19-9)7-15-14(17)6-11-5-13(10(2)16)18-8-11/h3-5,8H,6-7H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FANOHPZTSQCKSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC(=O)CC2=CSC(=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide |
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